molecular formula C29H32N2O5 B12152929 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(3-morpho lin-4-ylpropyl)-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(3-morpho lin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12152929
M. Wt: 488.6 g/mol
InChI Key: LYDIPOWJPDBUBB-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a pyrrolinone ring, and a morpholine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Nucleophilic substitution reactions can take place at the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran moiety.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the morpholine group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the benzofuran moiety may interact with enzymes or receptors involved in biological processes, leading to its observed biological activities. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is unique due to its combination of a benzofuran moiety, a pyrrolinone ring, and a morpholine group. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H32N2O5/c1-19(2)20-8-10-21(11-9-20)26-25(27(32)24-18-22-6-3-4-7-23(22)36-24)28(33)29(34)31(26)13-5-12-30-14-16-35-17-15-30/h3-4,6-11,18-19,26,33H,5,12-17H2,1-2H3

InChI Key

LYDIPOWJPDBUBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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